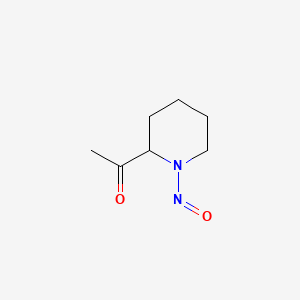
1-(1-Nitrosopiperidin-2-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Nitrosopiperidin-2-yl)ethanone is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and environmental settings. This compound is characterized by a piperidine ring with a nitroso group attached to it, making it a significant subject of study in organic chemistry and related fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Nitrosopiperidin-2-yl)ethanone typically involves the nitrosation of piperidine derivatives. One common method includes the reaction of piperidine with nitrous acid under controlled conditions. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the nitroso group on the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitrosation processes. These processes are designed to ensure high yield and purity of the compound. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
1-(1-Nitrosopiperidin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
1-(1-Nitrosopiperidin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(1-Nitrosopiperidin-2-yl)ethanone involves its interaction with cellular components. The nitroso group can form reactive intermediates that interact with proteins, DNA, and other biomolecules. These interactions can lead to various biological effects, including modulation of enzyme activity and gene expression.
相似化合物的比较
Similar Compounds
1-(1-Nitrosopiperidin-2-yl)ethanol: Similar structure with an additional hydroxyl group.
1-(1-Nitrosopiperidin-2-yl)acetone: Similar structure with a different carbonyl group.
Uniqueness
1-(1-Nitrosopiperidin-2-yl)ethanone is unique due to its specific nitroso group placement and the resulting chemical reactivity. This uniqueness makes it a valuable compound for studying nitrosamine chemistry and its applications in various fields.
属性
分子式 |
C7H12N2O2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC 名称 |
1-(1-nitrosopiperidin-2-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-6(10)7-4-2-3-5-9(7)8-11/h7H,2-5H2,1H3 |
InChI 键 |
YZDVRYXWDFPIFP-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1CCCCN1N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


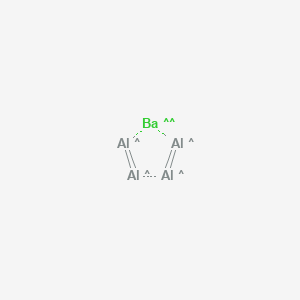
![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)

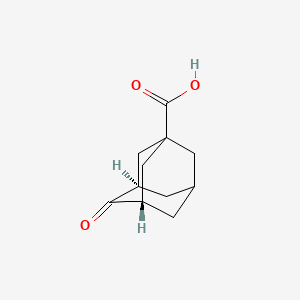

![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)
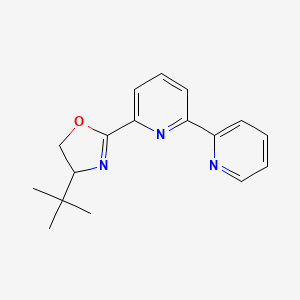
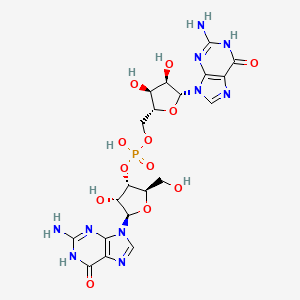
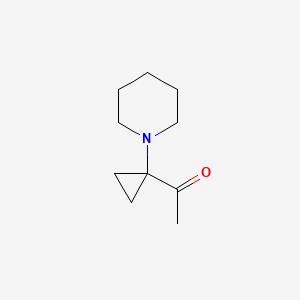
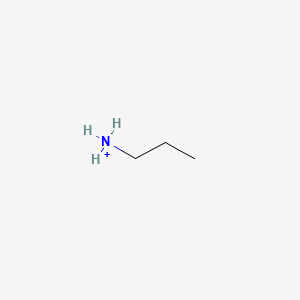
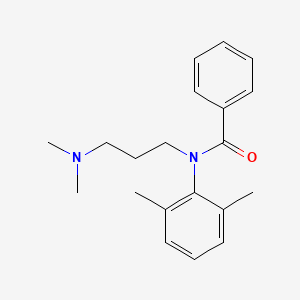
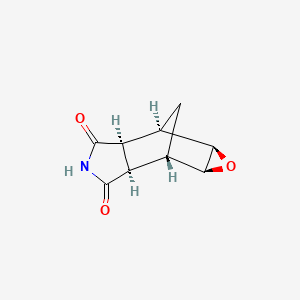
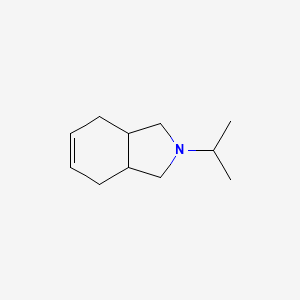
![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
